BM-PEG3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSKXCXEFLTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391539 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960257-46-9 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the BM-PEG3 Crosslinker: Structure and Function

This guide provides a comprehensive overview of the structure, properties, and reactivity of the BM-PEG3 crosslinker, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Chemical Identity

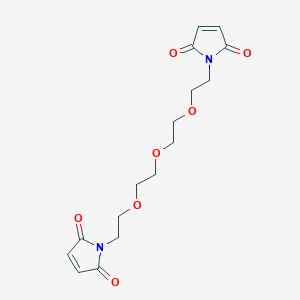

This compound, chemically known as 1,11-bismaleimido-triethylene glycol, is a homobifunctional crosslinking reagent.[1] Its structure is characterized by two maleimide groups located at either end of a hydrophilic triethylene glycol spacer.[2] This configuration allows for the covalent linkage of two sulfhydryl (-SH) containing molecules.

The key structural features are:

-

Reactive Groups: Two maleimide rings.

-

Spacer Arm: A triethylene glycol (PEG3) chain.

-

Functionality: Homobifunctional, enabling the crosslinking of sulfhydryl groups.

The polyethylene glycol (PEG) spacer significantly enhances the water solubility of the crosslinker and the resulting conjugate, a distinct advantage over crosslinkers with hydrocarbon spacers.[1]

Chemical Structure of BM(PEG)3:

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of BM-PEG3

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-PEG3, or 1,11-Bis(maleimido)triethylene glycol, is a homobifunctional crosslinking agent widely utilized in the fields of bioconjugation and drug development. Its structure, featuring two maleimide groups connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of sulfhydryl-containing molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a particular focus on its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows are included to facilitate its practical application in a research and development setting.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.[1][2][3]

| Property | Value |

| Synonyms | 1,11-Bis(maleimido)triethylene glycol, 1,11-Bis-maleimidotetraethyleneglycol |

| Molecular Formula | C₁₆H₂₀N₂O₇ |

| Molecular Weight | 352.34 g/mol [1] |

| Appearance | White to light yellow solid |

| Spacer Arm Length | 17.8 Å[3] |

| Solubility | Soluble in water, DMSO, and DMF[1] |

| Storage (Solid) | Desiccated at 2-8°C[1] |

| Storage (Solution) | Stock solutions in DMSO or DMF are not recommended for long-term storage and should be made fresh. If necessary, store at -20°C for short periods.[1] |

| Purity | Typically ≥90% |

Handling and Storage Precautions: this compound is sensitive to moisture, which can lead to the hydrolysis of the maleimide rings, rendering the compound inactive.[1] It is crucial to handle the solid reagent in a dry environment and to allow the container to equilibrate to room temperature before opening to prevent condensation.[1] Solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use.[2] For safety, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[4]

Reactivity and the Maleimide-Thiol Reaction

The utility of this compound as a crosslinker is derived from the high reactivity and specificity of its terminal maleimide groups towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.

The Michael Addition Reaction

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This results in the formation of a stable, covalent thioether bond.

Reaction Kinetics and Optimal Conditions

The rate of the maleimide-thiol reaction is highly dependent on pH. The optimal pH range for this reaction is between 6.5 and 7.5.[2] Within this range, the reaction is highly chemoselective for thiols.[2]

-

Below pH 6.5: The reaction rate decreases as the thiol group is predominantly in its protonated, less nucleophilic form.

-

Above pH 7.5: The reaction with primary amines (e.g., lysine residues) becomes more competitive, and the rate of maleimide hydrolysis increases significantly. At pH 7, the reaction with a sulfhydryl group is approximately 1,000 times faster than with an amine.[2]

The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight to achieve sufficient conjugation.[2]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during maleimide-thiol conjugations:

-

Maleimide Hydrolysis: The maleimide ring can hydrolyze to form a non-reactive maleamic acid, especially at pH values above 8. To minimize this, reactions should be performed within the optimal pH range, and maleimide solutions should be prepared fresh.[2]

-

Reaction with Amines: As mentioned, at higher pH, maleimides can react with primary amines. Maintaining the pH between 6.5 and 7.5 is crucial for maintaining selectivity for thiols.[2]

-

Thiol Oxidation: Thiols can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. To prevent this, it is recommended to work with degassed buffers and consider the inclusion of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the initial reduction of disulfide bonds. If DTT (dithiothreitol) is used for reduction, it must be removed prior to the addition of the maleimide crosslinker, as it will compete for reaction.

-

Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a consideration for the long-term stability of the conjugate, especially in environments with high concentrations of other thiols.

Applications in Drug Development

This compound's properties make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide groups of the drug-linker conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound is a commonly used PEG-based linker in PROTAC synthesis, connecting the two ligands and facilitating the formation of a ternary complex between the target protein and the E3 ligase.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protein Dimerization Protocol

This protocol describes the homodimerization of a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with free sulfhydryl groups

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M cysteine or 2-mercaptoethanol

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein). If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with 5 mM TCEP for 30 minutes at room temperature.

-

Crosslinker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM (e.g., 7.05 mg in 1 mL).

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 0.2 mM (a 2-fold molar excess over the protein). The final concentration of DMSO or DMF should be kept below 10% to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[2]

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to react with any excess this compound.[2]

-

Purification: Remove excess, unreacted crosslinker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

Synthesis of an Antibody-Drug Conjugate (ADC) (Conceptual Protocol)

This protocol outlines the general steps for conjugating a maleimide-functionalized drug to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-functionalized drug

-

Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA

-

Dithiothreitol (DTT)

-

Conjugation Buffer: PBS, pH 7.4, with 5 mM EDTA

-

Quenching Solution: 1 M N-acetylcysteine

-

Purification resin (e.g., Protein A or Size-Exclusion Chromatography)

Procedure:

-

Antibody Reduction: Dissolve the mAb in Reduction Buffer to a concentration of 5-10 mg/mL. Add a 10- to 20-fold molar excess of DTT and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[6]

-

Buffer Exchange: Immediately remove the excess DTT by buffer exchange into Conjugation Buffer using a desalting column.

-

Drug-Linker Conjugation: Dissolve the maleimide-functionalized drug in DMSO. Add the drug solution to the reduced antibody at a slight molar excess (e.g., 1.5-fold per thiol) and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add the Quenching Solution to a final concentration of 20 mM to cap any unreacted thiol groups on the antibody.

-

Purification: Purify the ADC from unreacted drug-linker and other reagents using Protein A affinity chromatography or size-exclusion chromatography.

Synthesis of a PROTAC (Conceptual Protocol)

This protocol provides a conceptual workflow for synthesizing a PROTAC using this compound as the linker.

Materials:

-

Ligand for target protein with a suitable functional group (e.g., amine or carboxylic acid)

-

Ligand for E3 ligase with a suitable functional group

-

This compound

-

Appropriate coupling reagents (e.g., HATU, DIPEA for amide bond formation)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

First Ligand Attachment: React one of the maleimide groups of this compound with a thiol-containing ligand for either the target protein or the E3 ligase. This reaction would follow a similar procedure to the protein dimerization protocol but using a 1:1 molar ratio to favor mono-conjugation. Purification of the mono-substituted this compound linker is crucial.

-

Second Ligand Attachment: The remaining maleimide group on the purified mono-conjugate is then reacted with a thiol-containing second ligand (for the E3 ligase or target protein, respectively).

-

Alternative Strategy (Amide Coupling): If the ligands have amine or carboxylic acid functionalities, one of the maleimide rings of this compound can be opened to reveal a carboxylic acid. This can then be coupled to an amine-containing ligand using standard peptide coupling chemistry. The remaining maleimide group is then available for conjugation to a thiol-containing ligand.

-

Purification: The final PROTAC product is purified to a high degree using preparative reverse-phase HPLC.

-

Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR.

Characterization of this compound Conjugates

Proper characterization of the final conjugate is essential to ensure its quality and for the interpretation of subsequent experiments.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to visualize the results of a crosslinking reaction. The formation of higher molecular weight bands corresponding to the dimer or higher-order oligomers confirms a successful crosslinking reaction.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to confirm the identity and purity of the conjugate. An increase in the molecular weight corresponding to the mass of this compound (352.34 Da) for a mono-adduct, or the mass of the cross-linked species, provides definitive evidence of conjugation. High-resolution mass spectrometry can also be used to determine the drug-to-antibody ratio (DAR) in ADC synthesis.

HPLC Analysis

High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), is used to assess the purity of the conjugate and to separate the conjugated species from the unreacted starting materials. SEC-HPLC separates molecules based on their hydrodynamic radius, effectively separating larger conjugates from smaller, unreacted components. RP-HPLC separates based on hydrophobicity and can be used to resolve different conjugated species.

Visualizing Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC that utilizes a linker such as this compound to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Protein Dimerization

The following diagram outlines the key steps in a typical protein dimerization experiment using this compound.

Caption: Workflow for protein dimerization using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilic spacer, and specific reactivity with sulfhydryl groups make it an ideal crosslinker for a variety of applications, from fundamental studies of protein interactions to the synthesis of advanced therapeutics like ADCs and PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and potential side reactions, as outlined in this guide, is essential for its successful and reproducible application in the laboratory.

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 4. targetmol.com [targetmol.com]

- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of BM-PEG3 Maleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bis-Maleimido-Triethyleneglycol (BM-PEG3), a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details the underlying chemistry, reaction kinetics, stability considerations, and experimental protocols relevant to the application of this compound in creating precisely defined biomolecular conjugates.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The fundamental mechanism of this compound chemistry lies in the highly specific and efficient reaction between its maleimide functional groups and free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the target molecules.[1][2]

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. The optimal pH for this reaction is between 6.5 and 7.5.[3][4] Within this range, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, while minimizing side reactions such as the reaction of the maleimide with primary amines (e.g., lysine residues), which becomes more prevalent at pH values above 7.5.[3] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[3]

Below is a diagram illustrating the core reaction:

References

BM(PEG)3 Spacer Arm: A Technical Guide to Length, Flexibility, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of the BM(PEG)3 spacer arm, a homobifunctional crosslinker pivotal in the fields of proteomics, drug discovery, and bioconjugation. We delve into its physicochemical properties, with a particular focus on spacer arm length and flexibility, and provide detailed experimental protocols for its application.

Introduction to BM(PEG)3

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a chemical crosslinker featuring two maleimide groups at either end of a three-unit polyethylene glycol (PEG) spacer.[1] This homobifunctional nature allows for the covalent linkage of two sulfhydryl (-SH) groups, typically found in cysteine residues of proteins and peptides.[2][3] The incorporation of a PEGylated spacer confers several advantageous properties, including increased water solubility and reduced immunogenicity of the resulting conjugate.[1][4]

The maleimide groups of BM(PEG)3 react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[3][5] This specificity and the stability of the resulting linkage make BM(PEG)3 an invaluable tool for a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs).[2][6]

Physicochemical Properties of BM(PEG)3

The utility of BM(PEG)3 as a crosslinker is defined by its specific molecular dimensions and chemical characteristics. These properties are summarized in the table below for easy comparison.

| Property | Value | References |

| Spacer Arm Length | 17.8 Å | [4] |

| Molecular Weight | 352.34 g/mol | [1] |

| Chemical Formula | C₁₆H₂₀N₂O₇ | [1] |

| Reactive Groups | Maleimide (at both ends) | [1] |

| Target Functional Group | Sulfhydryl (-SH) | [3] |

| Resulting Linkage | Thioether Bond | [3] |

| Cleavability | Non-cleavable | [4] |

| Solubility | Water Soluble | [1] |

| Form | Solid | [1] |

Spacer Arm Length and Flexibility

The 17.8 Å spacer arm of BM(PEG)3 provides a defined distance for crosslinking, which can be used to probe the spatial arrangement of proteins in a complex.[3] However, a key feature of the PEG component is its inherent flexibility. This flexibility arises from the rotational freedom around the C-O and C-C bonds within the ethylene glycol units.

This flexibility is crucial for several reasons:

-

Increased Reaction Efficiency: The flexible spacer arm can adopt multiple conformations, increasing the probability of the maleimide groups finding and reacting with their target sulfhydryl groups, even if the proteins are not rigidly oriented.

-

Reduced Steric Hindrance: The spacer arm can position the conjugated molecules away from each other, minimizing steric clashes that could otherwise interfere with their function.

-

Maintained Biological Activity: By providing distance and flexibility, the BM(PEG)3 linker can help to ensure that the conjugated proteins or molecules retain their native conformation and biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the BM(PEG)3 crosslinker.

General Protein-Protein Crosslinking

This protocol describes a general workflow for crosslinking two proteins containing accessible sulfhydryl groups.

Materials:

-

BM(PEG)3 crosslinker

-

Purified proteins of interest (Protein A and Protein B)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like cysteine or β-mercaptoethanol.

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Dissolve the purified proteins in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the proteins have intramolecular disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve the BM(PEG)3 in an organic solvent such as DMSO and then dilute it into the Conjugation Buffer to the desired stock concentration.

-

-

Crosslinking Reaction:

-

Add a 2 to 20-fold molar excess of the BM(PEG)3 solution to the protein mixture. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching:

-

Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, non-reacted crosslinker and quenching reagents by dialysis or using a desalting column.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the desired conjugate.

-

Caption: Workflow for Protein-Protein Crosslinking with BM(PEG)3.

Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Protocol)

This protocol outlines a conceptual workflow for the synthesis of an ADC using a thiol-containing drug and an antibody with reduced interchain disulfides.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

BM(PEG)3 crosslinker

-

Reduction Buffer: PBS with 5 mM EDTA, pH 7.0

-

Conjugation Buffer: PBS, pH 7.2

-

Reducing agent (e.g., TCEP)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a controlled molar excess of TCEP in Reduction Buffer to selectively reduce interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column, exchanging the buffer to the Conjugation Buffer.

-

-

Drug-Linker Conjugation (Formation of Drug-BM(PEG)3 Intermediate):

-

In a separate reaction, react the thiol-containing drug with a molar excess of BM(PEG)3 in an appropriate solvent. This reaction is often performed in a mixture of an organic solvent and an aqueous buffer.

-

The goal is to have one maleimide group of BM(PEG)3 react with the drug's thiol group, leaving the other maleimide group free. This may require careful control of stoichiometry and reaction conditions.

-

Purify the drug-BM(PEG)3 intermediate.

-

-

Final Conjugation:

-

Add the purified drug-BM(PEG)3 intermediate to the reduced antibody solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups with N-acetylcysteine.

-

Purify the resulting ADC using size exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

-

PROTAC Synthesis (Conceptual Protocol)

This protocol provides a conceptual outline for synthesizing a PROTAC using BM(PEG)3 to link a target protein-binding ligand and an E3 ligase ligand, both containing a reactive sulfhydryl group.

Materials:

-

Target protein ligand with a thiol group

-

E3 ligase ligand with a thiol group

-

BM(PEG)3 crosslinker

-

Reaction solvent (e.g., DMF or DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Stepwise Conjugation:

-

Step 1: First Ligand Attachment: React the target protein ligand with a molar excess of BM(PEG)3. The reaction conditions should be optimized to favor the formation of a mono-conjugated intermediate (Ligand-BM(PEG)3).

-

Step 2: Purification: Purify the mono-conjugated intermediate from unreacted ligand and excess BM(PEG)3 using preparative HPLC.

-

Step 3: Second Ligand Attachment: React the purified mono-conjugated intermediate with the E3 ligase ligand.

-

-

Final Purification:

-

Purify the final PROTAC molecule using preparative HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized PROTAC using techniques such as LC-MS and NMR.

-

Evaluate the biological activity of the PROTAC, including its ability to induce the degradation of the target protein.

-

Application in Elucidating Signaling Pathways

Chemical crosslinking with reagents like BM(PEG)3 is a powerful technique for identifying and mapping protein-protein interactions within signaling pathways. By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent identification by mass spectrometry.

The Tumor Necrosis Factor (TNF) signaling pathway is a well-studied cascade that regulates inflammation and apoptosis.[5] The binding of TNF to its receptor (TNFR1) initiates the assembly of a multi-protein complex at the cell membrane. A homobifunctional crosslinker like BM(PEG)3 could be used to trap these interactions. For example, after stimulating cells with TNF, a cell-permeable version of BM(PEG)3 could be added to crosslink interacting proteins within the TNFR1 signaling complex. The crosslinked complexes could then be immunoprecipitated using an antibody against TNFR1, and the interacting partners identified by mass spectrometry.

Caption: TNF Signaling Pathway with Potential BM(PEG)3 Crosslinking Targets.

Conclusion

The BM(PEG)3 spacer arm is a versatile and effective tool for bioconjugation. Its defined length of 17.8 Å and inherent flexibility, combined with the specific reactivity of its terminal maleimide groups, make it well-suited for a range of applications from fundamental protein interaction studies to the development of advanced therapeutics like ADCs and PROTACs. The protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the potential of this powerful crosslinking reagent in their own investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility of BM-PEG3

For researchers, scientists, and professionals in drug development, understanding the behavior of crosslinking agents in aqueous solutions is paramount for successful bioconjugation, proteomics, and the formulation of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the water solubility of 1,11-Bismaleimido-triethyleneglycol (BM-PEG3), a widely used homobifunctional crosslinker. While specific quantitative solubility data in a range of aqueous buffers remains proprietary or unpublished in publicly accessible literature, this guide furnishes available data, detailed experimental protocols for determining solubility, and crucial considerations for its use in aqueous media.

Quantitative Solubility Data

This compound is consistently described as a water-soluble compound, a property enhanced by its polyethylene glycol (PEG) spacer.[1][2][3][4] This inherent solubility is a significant advantage over hydrocarbon-based crosslinkers, reducing the likelihood of precipitation during conjugation reactions.[2][4] While comprehensive data across various buffers is limited, the following quantitative information has been reported:

| Solvent/System | Solubility | Molar Concentration | Notes |

| Not Specified | ≥ 2.5 mg/mL | ≥ 7.10 mM | A clear solution is obtained at this concentration.[5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 283.82 mM | Ultrasonic assistance may be required. It is noted that hygroscopic DMSO can impact solubility.[5] |

| DMSO (for stock solution) | 10 mM | 10 mM | Sonication is recommended for preparation.[6] |

Critical Factors Influencing Aqueous Solubility and Stability

The practical application of this compound in aqueous buffers is not solely dependent on its intrinsic solubility but also on its chemical stability. The maleimide groups, which are reactive towards sulfhydryl groups, are susceptible to hydrolysis in aqueous environments.

pH Dependence of Maleimide Hydrolysis: The stability of the maleimide ring is pH-dependent. While the reaction with sulfhydryls is most efficient at a pH range of 6.5-7.5, higher pH levels increase the rate of hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid.[7] This hydrolysis renders the crosslinker inactive. Therefore, for optimal performance and to maintain its solubility and reactivity, it is crucial to control the pH of the buffer system.

Buffer Composition: While specific data is unavailable, the composition of the aqueous buffer, including the presence of salts and other additives, can influence the solubility of this compound. It is always recommended to perform preliminary solubility tests in the specific buffer system intended for the experiment.

Experimental Protocols for Determining Aqueous Solubility

For researchers needing to determine the precise solubility of this compound in their specific aqueous buffer, the following established methods for small molecules are recommended.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the solubility of a compound as a saturated solution in equilibrium and is considered the gold standard.[8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer).

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.[8]

-

Separation of Undissolved Solid: The suspension is filtered through a low-binding filter (e.g., 0.45 µm) or centrifuged at high speed to pellet the undissolved solid.[9][10]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[8][9] A standard calibration curve of this compound is used for accurate quantification.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining the thermodynamic solubility of this compound.

Kinetic Aqueous Solubility Assay

This high-throughput method is often used in the early stages of drug discovery and involves preparing a supersaturated solution from a DMSO stock.[9][10]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[6]

-

Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to the aqueous buffer of interest. The final DMSO concentration should be kept low (typically ≤1-5% v/v) to minimize its co-solvent effect.[11][12]

-

Incubation and Precipitation: The solution is incubated for a shorter period (e.g., 1-2 hours) to allow for the precipitation of the compound that is insoluble at that concentration.[12]

-

Separation and Quantification: Similar to the thermodynamic method, the sample is filtered or centrifuged, and the concentration of the dissolved this compound in the filtrate is quantified.

Kinetic Solubility Determination Workflow

Caption: Workflow for determining the kinetic solubility of this compound.

Visualization of a Key Chemical Consideration: Maleimide Hydrolysis

The stability of this compound in aqueous buffers is critical for its efficacy as a crosslinker. The following diagram illustrates the pH-dependent hydrolysis of the maleimide group, a key consideration for researchers working with this molecule in aqueous solutions.

pH-Dependent Hydrolysis of this compound

Caption: Competing reactions of this compound in aqueous solution.

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 4. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of BM(PEG)3 in Protein Crosslinking

This guide provides a comprehensive overview of 1,11-bismaleimido-triethyleneglycol (BM(PEG)3), a versatile crosslinking agent, detailing its chemical properties, core applications in protein chemistry, and detailed protocols for its use.

Introduction to BM(PEG)3

BM(PEG)3 is a homobifunctional crosslinking reagent used to covalently link two sulfhydryl (-SH) groups.[1][2] Its structure consists of two maleimide groups at either end of a hydrophilic polyethylene glycol (PEG) spacer arm.[2][3] The maleimide groups exhibit high specificity for sulfhydryl residues found in cysteine amino acids within a pH range of 6.5-7.5.[1][3] This reaction forms a stable, irreversible thioether bond.[1]

The key features of BM(PEG)3 include:

-

Specificity : The maleimide groups are highly reactive towards sulfhydryl groups, minimizing off-target reactions with other amino acid residues like tyrosines, histidines, or methionines.[1] While reactions with primary amines can occur at a pH above 8, the rate is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[1]

-

Hydrophilic Spacer : The PEGylated spacer arm enhances the water solubility of the reagent and the resulting protein conjugate, which can reduce the tendency for aggregation.[1][2]

-

Defined Length : The spacer arm has a well-defined length, making it useful as a "molecular ruler" to probe intramolecular or intermolecular distances within or between proteins.[1][2]

-

Irreversible Bond : The thioether linkage formed is stable and cannot be cleaved by common reducing agents, making it suitable for applications requiring permanent crosslinks.[1]

Core Applications in Protein Science

BM(PEG)3 is a valuable tool in several areas of protein research and development:

-

Probing Protein Structure and Interactions : Bismaleimide crosslinkers are frequently used to study the oligomerization of proteins and to characterize protein-protein interactions.[1][2] By comparing the crosslinking efficiency of BM(PEG)3 with similar reagents of different spacer lengths, researchers can deduce spatial arrangements and distances between interacting cysteine residues.[1][2] This has been applied to investigate weakly interacting protein complexes, such as preTCR–pMHC, where BM(PEG)3 was used to generate stable complexes for structural analysis.[4]

-

Bioconjugation and Antibody-Drug Conjugates (ADCs) : The PEG spacer in BM(PEG)3 provides advantages for creating bioconjugates. PEGylation can improve the stability and pharmacokinetic profiles of therapeutic proteins and ADCs.[5][6] Hydrophilic linkers are a key strategy to mitigate the hydrophobicity of cytotoxic drugs used in ADCs, and PEG-containing linkers like BM(PEG)3 can contribute to creating more stable and effective conjugates.[6]

-

PROTAC Development : BM(PEG)3 serves as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7][8] PROTACs are molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The linker's composition and length are critical for the proper orientation of the two ends of the PROTAC and its overall efficacy.

Quantitative Data and Reagent Properties

The physicochemical properties of BM(PEG)3 are summarized below.

Table 1: Physicochemical Properties of BM(PEG)3

| Property | Value | Reference(s) |

| Molecular Weight | 352.34 g/mol | [2][3] |

| Empirical Formula | C₁₆H₂₀N₂O₇ | [2] |

| Spacer Arm Length | 17.8 Å | [3] |

| Reactive Groups | Maleimide (at both ends) | [2][3] |

| Reactivity Target | Sulfhydryl groups (-SH) | [2][3] |

| Solubility | Water Soluble | [2][3] |

| Cell Permeability | No | [3] |

| Cleavability | Non-cleavable | [3] |

For comparative studies, a selection of bismaleimide crosslinkers with varying spacer arm lengths is presented below.

Table 2: Comparison of Bismaleimide Crosslinkers

| Crosslinker Name | Spacer Arm Length (Å) | Reference(s) |

| BMOE | 8.0 | [3] |

| BM(PEG)2 | 14.7 | [1] |

| BM(PEG)3 | 17.8 | [3][9] |

| BMH | 16.1 | [3] |

Experimental Protocols

This section provides a detailed methodology for a typical protein crosslinking experiment using BM(PEG)3.

Required Materials

-

BM(PEG)3 Crosslinker : Store desiccated at 2-8°C.[2]

-

Protein Sample : Purified protein(s) with available free sulfhydryl groups.

-

Conjugation Buffer : A sulfhydryl-free buffer with a pH of 6.5-7.5, such as Phosphate Buffered Saline (PBS).[1] It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.[1]

-

Reducing Agent (Optional) : For proteins with existing disulfide bonds that need to be reduced to generate free sulfhydryls. TCEP (Tris(2-carboxyethyl)phosphine) is often recommended.[1]

-

Quenching Solution : A solution containing a free sulfhydryl, such as DTT, 2-mercaptoethanol, or cysteine, to stop the reaction.[1]

-

Organic Solvent : Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to prepare the crosslinker stock solution.[1]

Procedure for Protein Crosslinking in Solution

Step 1: Protein Preparation

-

Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

-

If the protein's sulfhydryl groups are oxidized, reduction is necessary. This can be achieved by incubating the protein with 5 mM TCEP for 30 minutes at room temperature. Subsequently, the TCEP must be removed using a desalting column to prevent it from interfering with the maleimide reaction.[1][10]

Step 2: Crosslinker Stock Solution Preparation

-

Immediately before use, bring the BM(PEG)3 vial to room temperature before opening to prevent condensation.[2]

-

Weigh a small amount of BM(PEG)3 and dissolve it in DMF or DMSO to create a 10-20 mM stock solution.[1] For example, to make a 20 mM stock, dissolve 7.05 mg of BM(PEG)3 in 1 mL of DMSO.

Step 3: Crosslinking Reaction

-

Add the BM(PEG)3 stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[1] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM is recommended.[1]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Optimal incubation times and temperatures may need to be determined empirically.

Step 4: Quenching the Reaction

-

To stop the crosslinking reaction, add a quenching solution to a final concentration of 10-50 mM.[1] For example, add DTT to a final concentration of 20 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted maleimide groups are quenched.[1]

Step 5: Analysis

-

The crosslinked products can be analyzed by various methods, most commonly SDS-PAGE, to observe the formation of higher molecular weight species corresponding to crosslinked proteins.[4][11]

-

Excess, non-reacted reagent can be removed by dialysis or desalting if required for downstream applications.[1]

Important Considerations

-

pH Control : The reaction of maleimides with sulfhydryls is most efficient and specific at a pH of 6.5-7.5.[1]

-

Buffer Choice : Avoid buffers containing primary amines (like Tris) or sulfhydryls, as they will compete with the target reaction.[1][12]

-

Solubility : BM(PEG)3 is water-soluble, but the stock solution is prepared in an organic solvent.[1][2] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause protein precipitation (typically <15% for many proteins).[1]

-

Optimization : The optimal molar ratio of crosslinker to protein, protein concentration, and reaction time should be determined empirically for each specific system.[1]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the chemical reactions and experimental processes involving BM(PEG)3.

Caption: Reaction mechanism of BM(PEG)3 with protein sulfhydryl groups.

Caption: General experimental workflow for protein crosslinking with BM(PEG)3.

Caption: Logic diagram for using BM(PEG)3 to study protein-protein interactions.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BM-PEG3 | PROTAC Linker | TargetMol [targetmol.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on Using BM-PEG3 to Study Protein Oligomerization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Protein Oligomerization and Chemical Crosslinking

Protein oligomerization, the assembly of monomeric protein subunits into stable, functional complexes, is a cornerstone of cellular function. These interactions govern enzymatic activity, signal transduction, and the formation of large structural assemblies. Understanding the nature of these protein-protein interactions (PPIs) is critical for elucidating biological pathways and developing targeted therapeutics.

Chemical crosslinking has emerged as a powerful technique to study these interactions. By covalently linking proteins that are in close proximity, researchers can "capture" transient interactions, stabilize complexes for analysis, and probe the architecture of oligomers. Among the various crosslinking reagents, BM-PEG3 (1,11-bismaleimido-triethyleneglycol) offers specific advantages for studying protein oligomerization, particularly for proteins containing cysteine residues.

This guide provides a comprehensive technical overview of this compound, its mechanism of action, detailed experimental protocols, and data interpretation strategies for the robust analysis of protein oligomerization.

Core Concepts: Understanding this compound

This compound is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups.[1] Its structure consists of two maleimide groups connected by a flexible, hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2]

Key Features of this compound:

-

Specificity: The maleimide groups react specifically with sulfhydryl groups (-SH) found on cysteine residues.[3][] This reaction is highly efficient at a pH range of 6.5-7.5, forming a stable, non-reducible thioether bond.[1][2] At pH values above 8.5, reactivity towards primary amines can occur, but it is 1000 times slower than the reaction with sulfhydryls at pH 7.[1]

-

Spacer Arm: The PEG spacer arm is hydrophilic, which enhances the water solubility of both the reagent and the resulting crosslinked protein complex.[1] This property helps to minimize protein aggregation and reduce immunogenicity.[2] The defined length of the spacer arm (17.8 Å) provides a molecular ruler to probe the distance between interacting cysteine residues.[5]

-

Irreversible Linkage: The thioether bond formed is not reversible, meaning it cannot be cleaved by reducing agents, ensuring the stability of the crosslinked complex during subsequent analysis.[1][3]

The crosslinking reaction is a Michael addition, where the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the carbon-carbon double bond of the maleimide ring. This results in the formation of a stable covalent thioether linkage.[][6] For oligomerization studies, one maleimide group reacts with a cysteine on one protein monomer, and the other maleimide group reacts with a cysteine on an adjacent monomer, thus covalently linking the two subunits.

Caption: Reaction mechanism of this compound with two sulfhydryl-containing proteins.

Experimental Design and Protocols

A successful crosslinking experiment requires careful planning and optimization. Key parameters include protein concentration, crosslinker-to-protein molar ratio, and reaction time.[7]

| Reagent | Preparation & Storage |

| This compound | Store desiccated at 2-8°C. Immediately before use, dissolve in an organic solvent like DMSO or DMF to create a 5-20 mM stock solution.[1] Aqueous solutions are not recommended for storage as the maleimide group can hydrolyze over time, especially at pH > 8.[1] |

| Protein Sample | Should be in a buffer between pH 6.5-7.5, such as PBS, HEPES, or Borate buffer.[8] Avoid buffers containing primary amines (e.g., Tris) or thiols.[8][9] The protein concentration should typically be between 0.1-10 mg/mL.[1][9] |

| Reducing Agent (Optional) | To reduce existing disulfide bonds and free up sulfhydryl groups, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used. TCEP is preferred as it does not contain a thiol group itself.[10] |

| Quenching Reagent | A thiol-containing compound like DTT, β-mercaptoethanol, or free cysteine is used to stop the reaction by consuming unreacted maleimide groups.[1] |

This protocol provides a starting point; optimization is crucial for each specific protein system.[10]

-

Prepare the Protein:

-

Dissolve the purified protein in a suitable non-amine, non-thiol buffer (e.g., Phosphate Buffered Saline, pH 7.2) to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

-

If the protein has internal disulfide bonds that need to be reduced to expose cysteines, add TCEP to a final concentration of 0.5-1 mM and incubate for 20-30 minutes at room temperature.[9][10] Note: This step may not be necessary if free cysteines are already available on the protein surface.

-

-

Prepare the Crosslinker:

-

Immediately before use, prepare a 20 mM stock solution of this compound in DMSO. For example, dissolve 3.5 mg in 0.5 mL of DMSO.[1]

-

-

Initiate the Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final molar excess. A 2- to 20-fold molar excess of crosslinker over protein is a common starting point.[1][9] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM yields a 2-fold molar excess.[1]

-

Mix gently and incubate for 1 hour at room temperature or for 2 hours at 4°C.[1] Incubation times may need to be extended for less efficient reactions.[7]

-

-

Quench the Reaction:

-

Analyze the Products:

Caption: Standard experimental workflow for protein crosslinking with this compound.

Data Analysis and Interpretation

The primary method for analyzing crosslinking results is SDS-PAGE. The appearance of new, higher molecular weight bands corresponding to multiples of the monomer's molecular weight is indicative of oligomerization.

| Observation on SDS-PAGE | Interpretation |

| Single band at monomer MW | No crosslinking occurred or the protein is monomeric. |

| Bands at 1x, 2x, 3x... monomer MW | The protein exists as a mixture of monomers, dimers, trimers, etc. |

| Disappearance of monomer band and appearance of a single high MW band | Efficient crosslinking of a stable oligomer (e.g., a dimer). |

| Smear or ladder of bands | Non-specific aggregation or extensive crosslinking. |

For a more quantitative analysis, densitometry can be performed on the stained gel to determine the relative abundance of each oligomeric species. This can reveal shifts in the oligomeric equilibrium under different conditions.[12][13]

For a more detailed structural analysis, the crosslinked products can be analyzed by mass spectrometry (XL-MS).[12][14] This powerful technique involves:

-

Enzymatic digestion (e.g., with trypsin) of the crosslinked protein complex.

-

LC-MS/MS analysis of the resulting peptides.

-

Specialized software to identify the "crosslinked peptides" (two separate peptide chains covalently linked by the this compound molecule).

The identification of these crosslinked peptides provides distance constraints, helping to map the protein-protein interface at the amino acid level.[13]

Applications in Research and Drug Development

The insights gained from this compound crosslinking studies are valuable across various scientific disciplines.

-

Structural Biology: Elucidating the quaternary structure of protein complexes and validating computational models of protein interactions.[1]

-

Cell Biology: Confirming protein-protein interactions within signaling pathways and understanding how these interactions are modulated by cellular events.[11]

-

Drug Development:

-

PROTACs: this compound and similar PEG-based linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel drugs designed to induce the degradation of target proteins.[15]

-

Antibody-Drug Conjugates (ADCs): The stable linkage provided by maleimide chemistry is used to conjugate cytotoxic drugs to antibodies for targeted cancer therapy.[][16]

-

Biologic Stabilization: Crosslinking can be used to stabilize therapeutic protein oligomers, enhancing their shelf-life and efficacy.[2]

-

Caption: Applications of this compound crosslinking in research and development.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crosslinking observed | - No accessible cysteine residues.- Sulfhydryl groups are oxidized.- Incorrect buffer pH.- Inactive crosslinker. | - Introduce cysteines via site-directed mutagenesis.- Add a reducing agent (TCEP) prior to crosslinking.- Ensure buffer pH is 6.5-7.5.- Use freshly prepared this compound stock solution. |

| Excessive aggregation/smearing | - Crosslinker concentration is too high.- Protein concentration is too high.- Non-specific interactions. | - Perform a titration to find the optimal crosslinker concentration.- Reduce the protein concentration.- Increase buffer ionic strength to reduce non-specific binding. |

| Faint crosslinked bands | - Reaction time is too short.- Crosslinker concentration is too low.- Protein interaction is weak or transient. | - Increase incubation time (e.g., 2-4 hours or overnight at 4°C).- Increase the molar excess of this compound.- Increase protein concentration to favor oligomerization. |

By providing a specific, stable, and hydrophilic linkage, this compound serves as an invaluable tool for researchers investigating the fundamental nature of protein oligomerization and for professionals developing the next generation of biologic drugs.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

The Strategic Application of BM-PEG3 in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The elegant design of these heterobifunctional molecules, consisting of a target-binding ligand and an E3 ligase-recruiting ligand joined by a chemical linker, has opened new avenues for drugging the "undruggable" proteome. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, improve cell permeability, and offer synthetic tractability.

This technical guide provides a comprehensive overview of BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol), a homobifunctional PEGylated linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide illustrative data on the impact of PEG linkers on PROTAC performance, and present detailed experimental protocols for synthesis and evaluation.

This compound: A Homobifunctional PEGylated Linker

This compound is a PEG-based PROTAC linker characterized by a three-unit polyethylene glycol chain flanked by two maleimide groups. This homobifunctional nature allows for the conjugation of two thiol-containing molecules, making it a valuable tool for linking protein or peptide-based ligands that have been engineered to contain cysteine residues.

Chemical and Physical Properties of this compound:

| Property | Value |

| Systematic Name | 1,11-Bis-maleimidotetraethyleneglycol |

| Molecular Formula | C₁₆H₂₀N₂O₇ |

| Molecular Weight | 352.34 g/mol |

| Spacer Arm Length | 17.8 Å |

| CAS Number | 86099-06-1 |

| Reactivity | Reacts with sulfhydryl groups (-SH) at pH 6.5-7.5 |

| Solubility | Water-soluble |

The maleimide groups of this compound react specifically with free sulfhydryl groups to form stable thioether bonds. This specific reactivity allows for controlled and covalent linkage of a target-binding ligand and an E3 ligase ligand, provided they are functionalized with cysteine residues. The PEG3 chain imparts hydrophilicity to the resulting PROTAC, which can improve its solubility and cell permeability, crucial parameters for biological activity.[1][2][3]

The Impact of PEG Linkers on PROTAC Performance: Quantitative Insights

Table 1: Effect of Linker Length on Degradation Efficiency (DC₅₀ and Dₘₐₓ)

| Target Protein | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| BRD4 | 1-2 PEG units | >5000 | - | H661 | [4] |

| BRD4 | 4-5 PEG units | <500 | - | H661 | [4] |

| TBK1 | < 12 atoms (alkyl/ether) | No degradation | - | - | [5] |

| TBK1 | 21 atoms (alkyl/ether) | 3 | 96 | - | [5] |

| TBK1 | 29 atoms (alkyl/ether) | 292 | 76 | - | [5] |

| PI3Kγ | C8 alkyl | 42.23 | 88.6 | MDA-MB-231 | [6] |

| mTOR | C8 alkyl | 45.4 | 74.9 | MDA-MB-231 | [6] |

| KRAS (G12C) | PEG linker | 0.03 µM (CRBN) | - | NCI-H358 | [7] |

| KRAS (G12C) | PEG linker | 0.1 µM (VHL) | - | NCI-H358 | [7] |

Note: This table presents data for various PEG and alkyl linkers to illustrate the general principles of linker optimization, as specific data for this compound was not found.

Table 2: Representative Pharmacokinetic Properties of a PEGylated PROTAC

| PROTAC | Administration Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | Bioavailability (%) | Reference |

| B1-PEG (Amphiphilic PROTAC) | - | - | - | - | 84.8 | [8] |

| GP262 | IV (5 mg/kg) | 50,993 | - | - | - | [6] |

| GP262 | IP (15 mg/kg) | - | - | - | - | [6] |

Note: This table provides examples of pharmacokinetic data for PEGylated PROTACs to highlight the potential impact of PEGylation on drug metabolism and pharmacokinetics (DMPK) properties. Specific data for this compound was not found.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general procedure for the synthesis of a PROTAC by conjugating a cysteine-containing protein of interest (POI) ligand and a cysteine-containing E3 ligase ligand using the homobifunctional linker this compound.

Materials:

-

Cysteine-containing POI ligand

-

Cysteine-containing E3 ligase ligand

-

This compound (1,11-Bis-maleimidotetraethyleneglycol)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-5 mM EDTA

-

Reducing agent (e.g., TCEP-HCl)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

-

Preparation of Ligands:

-

Ensure that both the POI ligand and the E3 ligase ligand are purified and contain a single, accessible cysteine residue for conjugation.

-

If the cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to conjugation. Dissolve the ligand in the conjugation buffer and add a 5-10 fold molar excess of a reducing agent like TCEP-HCl. Incubate at room temperature for 1 hour. Remove the reducing agent using a desalting column.

-

-

Stepwise Conjugation (Sequential Addition):

-

Step 2a: Reaction with the first ligand. Dissolve the reduced cysteine-containing POI ligand in the conjugation buffer. In a separate tube, dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10 mM). Add a 1.1 to 1.5-fold molar excess of the this compound solution to the POI ligand solution. The reaction volume should be kept minimal to ensure a high concentration of reactants.

-

Step 2b: Incubation. Gently mix the reaction and incubate at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate.

-

Step 2c: Reaction with the second ligand. Once the formation of the mono-adduct is confirmed, add the reduced cysteine-containing E3 ligase ligand to the reaction mixture. A slight molar excess (1.1 to 1.2-fold) relative to the mono-conjugated intermediate is recommended.

-

Step 2d: Final Incubation. Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C. Monitor the formation of the final PROTAC conjugate by LC-MS.

-

-

Quenching the Reaction:

-

Once the reaction is complete, add a 5-10 fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

-

Purification of the PROTAC:

-

Purify the crude PROTAC conjugate using RP-HPLC. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired PROTAC and confirm its identity and purity by LC-MS and NMR.

-

-

Lyophilization and Storage:

-

Lyophilize the pure fractions to obtain the final PROTAC as a powder.

-

Store the lyophilized PROTAC at -20°C or -80°C.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[9][10]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and scraping.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential PROTAC Intervention.

Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound represents a valuable tool in the PROTAC synthesis toolkit, particularly for the conjugation of thiol-containing ligands. Its homobifunctional nature, coupled with the beneficial properties of the PEG linker, offers a straightforward approach to generating PROTACs with potentially improved physicochemical and pharmacokinetic profiles. While specific degradation data for this compound-containing PROTACs is still emerging, the wealth of information on other PEGylated PROTACs underscores the critical importance of linker optimization in the rational design of potent and effective protein degraders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel PROTACs, paving the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: BM(PEG)3 Crosslinking for Purified Proteins

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent used to covalently link two sulfhydryl (-SH) groups.[1][2] It consists of two maleimide groups at either end of a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2][3] This PEGylated spacer arm enhances the water solubility of the reagent and the resulting conjugate, while also reducing the potential for aggregation and immunogenicity.[2][3] The maleimide groups specifically react with free sulfhydryls, typically from cysteine residues, within a pH range of 6.5-7.5 to form stable, non-cleavable thioether bonds.[1][3] This specificity makes BM(PEG)3 an invaluable tool for researchers studying protein structure, oligomerization, and protein-protein interactions.[1][2] By comparing the crosslinking efficiency of BM(PEG)3 with reagents having different spacer arm lengths, it is possible to probe the intra- and intermolecular distances within a protein complex.[1][2]

Mechanism of Action

The crosslinking reaction with BM(PEG)3 is a two-step Michael addition. Each of the two maleimide moieties reacts with a sulfhydryl group from a cysteine residue. The reaction is highly efficient and specific at a neutral pH range (6.5-7.5).[1][3] At pH values above 7.5, the maleimide group can exhibit some off-target reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring increases, rendering it non-reactive.[1] The resulting thioether linkage is a stable covalent bond that cannot be cleaved by reducing agents.[1]

Figure 1: Reaction mechanism of BM(PEG)3 with protein sulfhydryl groups.

Experimental Protocols

This protocol provides a general guideline for crosslinking purified proteins using BM(PEG)3. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.[1]

A. Materials and Reagents

-

BM(PEG)3 Crosslinker (Store desiccated at 4°C)[1]

-

Purified Protein(s) containing accessible free sulfhydryl groups.

-

Conjugation Buffer: A sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as Phosphate Buffered Saline (PBS) or HEPES. It is recommended to include 5-10 mM EDTA to prevent the oxidation of sulfhydryls.[1]

-

Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the crosslinker stock solution.[1]

-

Quenching Solution: A buffer containing a free sulfhydryl, such as Dithiothreitol (DTT), 2-Mercaptoethanol, or Cysteine, to stop the reaction.[1][4]

-

Analysis Tools: SDS-PAGE gels, appropriate stains (e.g., Coomassie Blue), and Western blotting reagents if applicable.

B. Reagent Preparation

-

Protein Solution: Dissolve the purified protein(s) in the Conjugation Buffer to a final concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1] If the protein contains disulfide bonds that need to be targeted, selective reduction may be necessary prior to crosslinking.[1]

-

Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of BM(PEG)3 in DMF or DMSO. For example, to make a 20 mM solution, dissolve 7.05 mg of BM(PEG)3 in 1 mL of DMSO.[1]

-

Quenching Solution: Prepare a 1 M stock of a quenching reagent (e.g., DTT) in an appropriate buffer.

C. Crosslinking Reaction Protocol

-

Initiate the reaction by adding the BM(PEG)3 stock solution to the protein solution. A starting point is a 2- to 3-fold molar excess of the crosslinker over the protein concentration.[1] For a 0.1 mM protein solution, add the crosslinker to a final concentration of 0.2 mM.

-

Ensure the final concentration of DMF or DMSO is kept low (typically <15% v/v) to avoid protein precipitation.[1] The solution may appear cloudy initially but should clarify as the reaction proceeds.[1]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Incubation times may be extended if initial trials show low crosslinking efficiency.[5]

-

Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 20 µL of 1 M DTT to a 1 mL reaction for a final concentration of 20 mM).[1]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted maleimide groups are quenched.[1]

-

The crosslinked protein sample is now ready for analysis. Excess, non-reacted crosslinker can be removed by dialysis or using a desalting column if required for downstream applications.[1]

D. Analysis of Results

The most common method for analyzing crosslinking efficiency is SDS-PAGE.

-

Run both the uncrosslinked control and the crosslinked samples on a suitable polyacrylamide gel.

-

Visualize the protein bands using a stain like Coomassie Blue.

-

Successful crosslinking is indicated by the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, or other oligomeric states of the target protein.[5]

Quantitative Data Summary

The table below summarizes key quantitative parameters for using BM(PEG)3.

| Parameter | Value / Range | Reference |

| Reactive Groups | Bismaleimide | [2][3] |

| Target Functional Group | Sulfhydryl (-SH) | [1][2][3] |

| Spacer Arm Length | 17.8 Å | [3] |

| Molecular Weight | 352.34 g/mol | [3] |

| Optimal Reaction pH | 6.5 - 7.5 | [1][3] |

| Recommended Molar Excess | 2:1 to 3:1 (Crosslinker:Protein) | [1] |

| Incubation Time | 1 hour at Room Temp. or 2 hours at 4°C | [1] |

| Quenching Reagent Conc. | 10 - 50 mM | [1] |

| Quenching Time | 15 minutes at Room Temperature | [1] |

Experimental Workflow

The following diagram illustrates the complete workflow for a typical BM(PEG)3 crosslinking experiment.

Figure 2: Step-by-step workflow for protein crosslinking using BM(PEG)3.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Preparation of a BM-PEG3 Stock Solution in Dimethyl Sulfoxide (DMSO)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a stock solution of 1,11-Bis-maleimidotetraethyleneglycol (BM-PEG3) in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experiments involving this PEG-based PROTAC linker.

Introduction

This compound is a homobifunctional crosslinker containing two maleimide groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein-binding ligand and an E3 ubiquitin ligase ligand.[2][3] Accurate preparation of a stock solution is the first critical step for its application in research and drug development. DMSO is a common solvent for this compound due to its high dissolving capacity.[3]

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of a this compound stock solution.

| Parameter | Value | Source |

| Molecular Weight | 352.34 g/mol | [1][2][3] |

| Solubility in DMSO | Up to 100 mg/mL (283.82 mM) | [3] |

| Recommended Stock Concentration | 10 mM | [2] |